![molecular formula C18H20N2O4S B2421175 N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-17-4](/img/structure/B2421175.png)

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

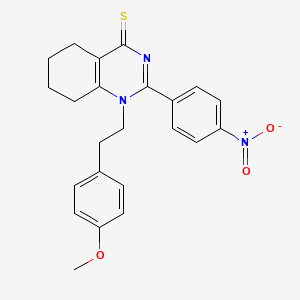

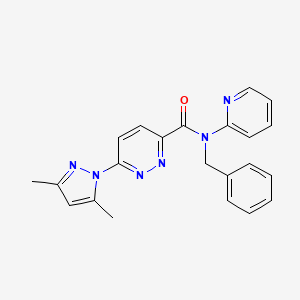

Synthesis Analysis

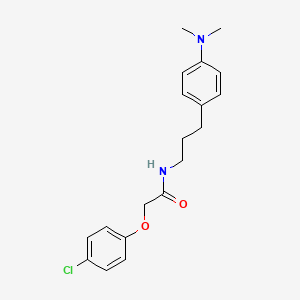

The synthesis of indole derivatives has been reported in various studies. For instance, a compound named 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline was found to be potent, showing higher inhibition than the standard drug chloramphenicol .Molecular Structure Analysis

Indole-containing small molecules have diverse pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . The molecular weight of a similar compound, 1,3-dimethyl-1H-indole, is 145.2010 .Chemical Reactions Analysis

The unique structure and properties of “N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” make it valuable for studying drug design, organic synthesis, and understanding biological processes.Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. The fusion of several rings leads to geometrically well-defined rigid polycyclic structures, thus holding the promise of a high functional specialization resulting from the ability to orient substituents in three-dimensional space .Scientific Research Applications

Synthesis of Biologically Active Indole Derivatives : Indole derivatives, including those similar to N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, have been synthesized for their potential biological activities. These compounds exhibit various activities such as para amino benzoic acid antagonism and glutamyl endopeptidase II inhibition (Avdeenko, Konovalova, & Yakymenko, 2020).

Enantioselective Synthesis of Indole-Containing Chiral Compounds : Research on the enantioselective Friedel–Crafts alkylation reaction of indoles has led to the creation of indole-containing chiral cyclic α-amino esters. These compounds are potential building blocks for peptides and biologically active molecules (Wu et al., 2015).

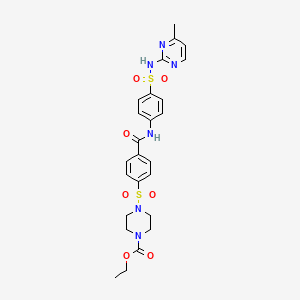

Chemical Properties and Reactions of Sulfonamides : Studies on the cleavage of sulfonamides, which are structurally related to this compound, have been conducted to understand their chemical behavior and reactions (Fleming, Frackenpohl, & Ila, 1998).

Potential Antitumor Activity : Certain indole derivatives have been prepared with potential antitumor activity, indicating the relevance of these compounds in cancer research (Joseph et al., 1997).

Synthesis of Cellulose Esters : Research on the acylation of cellulose with N,N'-carbonyldiimidazole-activated acids demonstrates the chemical versatility of compounds related to this compound (Hussain, Liebert, & Heinze, 2004).

Synthesis of TNF-α Inhibitors : Efforts in synthesizing 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs as potent TNF-α inhibitors indicate the potential medicinal applications of these compounds (Deng et al., 2018).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase .

Mode of Action

The mode of action of sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the production of folate . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows sulfonamides to act as competitive inhibitors .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for bacterial DNA synthesis and cell division, so their absence inhibits bacterial growth and replication .

Result of Action

The inhibition of dihydropteroate synthetase by sulfonamides leads to a decrease in the levels of dihydrofolate and tetrahydrofolate . This, in turn, inhibits bacterial DNA synthesis and cell division, effectively preventing bacterial growth and replication .

Future Directions

Indole derivatives have shown a vast array of biologically active compounds with broad therapeutic potential. The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future for the exploration and development of novel indole derivatives.

properties

IUPAC Name |

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11(2)10-16(21)20-14-8-9-15(25(23,24)19(3)4)12-6-5-7-13(17(12)14)18(20)22/h5-9,11H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMVIQDGYCCOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2421093.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)

![N-benzyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2421097.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)

![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)